Pyrimido[5,4-c]pyridazin-8-amine
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Overview
Description
Pyrimido[5,4-c]pyridazin-8-amine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-c]pyridazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinones with sodium sulfide, leading to the formation of the desired fused ring system . The reaction conditions often include heating under reflux in a suitable solvent such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-c]pyridazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Pyrimido[5,4-c]pyridazin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of pyrimido[5,4-c]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A related compound with a similar diazine ring structure.
Pyridazinone: Another related compound with a pyridazine ring and an additional oxygen atom.
Pyrimidothienopyridazine: A fused heterocyclic compound with a thieno ring fused to the pyridazine ring
Uniqueness
Pyrimido[5,4-c]pyridazin-8-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C6H5N5 |
---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
pyrimido[5,4-c]pyridazin-8-amine |
InChI |
InChI=1S/C6H5N5/c7-6-5-4(8-3-9-6)1-2-10-11-5/h1-3H,(H2,7,8,9) |
InChI Key |
SYHKBYRKGDPOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1N=CN=C2N |
Origin of Product |
United States |
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